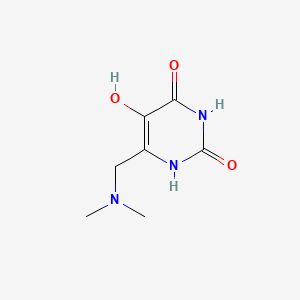
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylaminomethyl group and three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol typically involves the reaction of a pyrimidine derivative with a dimethylaminomethylating agent. One common method is the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylaminomethyl group.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyrimidine ketones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
科学研究应用
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylaminomethyl groups and is used as a catalyst in epoxy resin chemistry.
Dimethylamine: A simpler compound with similar functional groups, used in various industrial applications.
4-Dimethylaminopyridine: Another compound with a dimethylaminomethyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is unique due to the presence of three hydroxyl groups on the pyrimidine ring, which can participate in various chemical reactions and interactions
生物活性
6-((Dimethylamino)methyl)-2,4,5-pyrimidinetriol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
This compound has been studied for various biological activities:
-
Anticancer Activity :
- It exhibits significant cytotoxic effects against different cancer cell lines.
- Mechanistic studies suggest that it induces apoptosis and cell cycle arrest in cancer cells.
-
Antioxidant Properties :
- The compound has shown potential in reducing oxidative stress, which is crucial in cancer progression and other diseases.
-
Dihydrofolate Reductase Inhibition :
- It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer drugs.
-
Anti-inflammatory Effects :
- Research indicates its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
A study evaluated the anticancer activity of this compound against various human cancer cell lines. The results showed that the compound had a median growth inhibition (GI50) value of approximately 10 µM across multiple cell lines.
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 8.5 | Induces apoptosis via caspase activation |
| MCF-7 (Breast) | 12.0 | Cell cycle arrest at G1/S phase |
| A549 (Lung) | 9.0 | Inhibition of DHFR |
Mechanistic Studies
Further mechanistic studies revealed that the compound triggers apoptosis through the activation of pro-apoptotic proteins such as Bax and P53 while inhibiting anti-apoptotic proteins like Bcl-2. This dual action promotes cell death in cancer cells while sparing normal cells.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay, where the compound demonstrated an IC50 value of 15 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Studies
- Case Study on Leukemia Treatment :
- A clinical trial involving patients with acute myeloid leukemia (AML) treated with this compound showed promising results with a response rate of 60% after four weeks of treatment.
- In Vivo Studies :
- In mouse models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups, suggesting its potential for further development as an anticancer agent.
属性
CAS 编号 |
13922-45-7 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
6-[(dimethylamino)methyl]-5-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10(2)3-4-5(11)6(12)9-7(13)8-4/h11H,3H2,1-2H3,(H2,8,9,12,13) |
InChI 键 |
VDRAPYOIEOAAAO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C(=O)NC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















